molecular formula C22H22O4 B2987336 Millepachine CAS No. 1393922-01-4

Millepachine

Cat. No. B2987336
M. Wt: 350.414
InChI Key: GZUOKKIDYHPTAZ-YRNVUSSQSA-N
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Description

Millepachine is a bioactive natural chalcone derived from the Chinese herbal medicine Millettia pachycarpa Benth. It exhibits strong antitumor effects against numerous human cancer cells both in vitro and in vivo .


Synthesis Analysis

Novel indole-containing hybrids derived from millepachine were designed and synthesized for their antitumor activities. Among all the compounds, compound 14b exhibited the most potent cytotoxic activity against five kinds of human cancer cell lines . The indole-5-carbaldehyde-derived products displayed better activities than the corresponding indole-4-carbaldehyde products .


Molecular Structure Analysis

Millepachine is a chalcone-type small molecule. Its structure is similar to that of colchicine .


Chemical Reactions Analysis

Millepachine and its derivatives inhibit tubulin polymerization . They bind at the tubulin intradimer interface and to the same site as colchicine .

properties

IUPAC Name

(E)-1-(5-methoxy-2,2-dimethylchromen-8-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O4/c1-22(2)14-13-18-20(25-4)12-10-17(21(18)26-22)19(23)11-7-15-5-8-16(24-3)9-6-15/h5-14H,1-4H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUOKKIDYHPTAZ-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(C=CC(=C2O1)C(=O)C=CC3=CC=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C=CC2=C(C=CC(=C2O1)C(=O)/C=C/C3=CC=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Millepachine

Citations

For This Compound
297
Citations
J Yang, W Yan, Y Yu, Y Wang, T Yang, L Xue… - Journal of Biological …, 2018 - ASBMB
Inhibitors that bind to the paclitaxel- or vinblastine-binding sites of tubulin have been part of the pharmacopoeia of anticancer therapy for decades. However, tubulin inhibitors that bind …
Number of citations: 42 www.jbc.org
S Rampogu, P Badvel, BH Jo, Y Kim, SW Kim… - Biochemical and …, 2023 - Elsevier
… Millepachine and its derivatives to treat various malignancies has been demonstrated in this review. The anticancer effects of Millepachine … studies have shown that Millepachine and its …
Number of citations: 3 www.sciencedirect.com
Y Wu, D Cao, F Wang, L Ma, G Gao… - Chemical Biology & …, 2015 - Wiley Online Library
A series of amino acid derivatives of millepachine were designed, synthesized, and evaluated for their solubility and antiproliferation ability against tumor. The glycine derivative …
Number of citations: 5 onlinelibrary.wiley.com
W Wu, H Ye, L Wan, X Han, G Wang, J Hu… - …, 2013 - academic.oup.com
In this study, we reported millepachine (MIL), a novel chalcone compound for the first time isolated from Millettia pachycarpa Benth (Leguminosae), induced cell cycle arrest and …
Number of citations: 96 academic.oup.com
G Wang, F Peng, D Cao, Z Yang, X Han, J Liu… - Bioorganic & medicinal …, 2013 - Elsevier
A series of novel tubulin polymerization inhibitors (9a–9p) have been synthesized and evaluated for their in vitro and in vivo biological activities. Among these compounds, 9e displayed …
Number of citations: 55 www.sciencedirect.com
W Wu, B Ma, H Ye, T Wang, X Wang, J Yang, Y Wei… - Oncotarget, 2016 - ncbi.nlm.nih.gov
Millepachine (MIL) was a novel chalcone that was separated from Millettia pachycarpa Benth (Leguminosae). We found MIL induced apoptosis through activating NF-κB pathway both …
Number of citations: 18 www.ncbi.nlm.nih.gov
W Wu, Y Liu, H Ye, Z Li - Phytotherapy Research, 2018 - Wiley Online Library
Millepachine (MIL), a bioactive natural chalcone from Chinese herbal medicine Millettia pachycarpa Benth, exhibits strong antitumor effects against many human cancer cells both in …
Number of citations: 14 onlinelibrary.wiley.com
G Wang, W Wu, F Peng, D Cao, Z Yang, L Ma… - European journal of …, 2012 - Elsevier
In this paper, 38 millepachine derivatives have been designed, synthesized and evaluated for their in vitro and in vivo antiproliferative activity. Among these novel derivatives, 15 …
Number of citations: 32 www.sciencedirect.com
Z Yang, W Wu, J Wang, L Liu, L Li, J Yang… - Journal of medicinal …, 2014 - ACS Publications
… of millepachine, we have explored the B-ring of millepachine … on the B-ring of millepachine resulted in improvement on … , was 15–45-fold more active than millepachine as an tubulin de-…
Number of citations: 54 pubs.acs.org
J Yan, Q Zhuang, Z Li, Y Xiong, M He, C Kang… - European Journal of …, 2021 - Elsevier
… Millepachine, a natural product derived from leguminous plants, was reported to display … millepachine and indole rings. MIL-1 exerted much better antitumor activity than millepachine, …
Number of citations: 6 www.sciencedirect.com

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